Technical Guide: Physicochemical Profiling & Utility of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one
Technical Guide: Physicochemical Profiling & Utility of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one
Document Control:
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Subject: Scaffold Analysis & Handling Protocols
Executive Summary: The "Spiro" Advantage
In the pursuit of novel therapeutics, "escaping flatland" has become a central dogma. 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one (hereafter referred to as BZO-Spiro ) represents a privileged scaffold that bridges the gap between synthetic accessibility and three-dimensional complexity.
Unlike flat aromatic systems, BZO-Spiro offers a high fraction of saturated carbon atoms (
Structural Architecture & Molecular Descriptors
The BZO-Spiro scaffold consists of two five-membered rings fused at a single quaternary carbon. This spiro-fusion locks the substituents into specific vectors, reducing the entropic penalty of binding to protein targets.
Calculated Physicochemical Profile
Data derived from consensus modeling of the C14H17NO2 structure.
| Property | Value | Implication for Drug Design |
| Molecular Weight | 231.29 g/mol | Fragment-like; ideal for Lead-Oriented Synthesis (LOS). |
| cLogP | 1.8 – 2.2 | The benzyl group shifts the polar core (LogP ~ -0.8) into the optimal lipophilic range for membrane permeability. |
| TPSA | ~29.5 Ų | Highly favorable for CNS penetration (Threshold < 90 Ų). |
| H-Bond Donors | 0 | No free -OH or -NH, reducing non-specific binding. |
| H-Bond Acceptors | 3 | Lactone carbonyl, lactone oxygen, tertiary amine. |
| pKa (Base) | ~8.4 (Calc.) | The pyrrolidine nitrogen is basic; protonated at physiological pH. |
Critical Stability Analysis: The Lactone Liability
The defining feature of BZO-Spiro is the
The pH-Stability Paradox
Researchers often face a trade-off:
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Acidic pH (< 4.0): The tertiary amine protonates, drastically improving solubility. However, strong acid can catalyze the ring-opening of the lactone to the hydroxy-acid.
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Basic pH (> 9.0): Saponification occurs rapidly. Hydroxide attacks the lactone carbonyl, irreversibly opening the ring.
Operational Recommendation: Maintain stock solutions in anhydrous DMSO. For aqueous assays, buffer the system to pH 7.4 immediately prior to use. Avoid long-term storage in aqueous buffers.
Visualization: Stability Logic
The following diagram illustrates the degradation pathways that must be avoided during handling.
Figure 1: Stability logic gate. The green node represents the desired state. Red paths indicate irreversible degradation.
Synthetic Accessibility & Purification
For researchers synthesizing derivatives, the benzyl group serves as a crucial protecting group that can be removed via hydrogenolysis (Pd/C, H2) to yield the free secondary amine for further diversification (e.g., amide coupling).
Recommended Synthetic Workflow
The most robust route to this scaffold typically involves a Dieckmann condensation or an allyl-radical cyclization strategy.
Figure 2: Simplified synthetic pathway focusing on the construction of the spiro-lactone core.
Experimental Protocols
Protocol A: Hydrolytic Stability Assessment (HPLC)
Objective: Quantify the half-life (
Materials:
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BZO-Spiro (10 mM stock in DMSO).
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Phosphate Buffer Saline (PBS), pH 7.4.
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Acetonitrile (HPLC grade).
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Internal Standard (e.g., Caffeine).
Procedure:
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Preparation: Dilute the DMSO stock 1:100 into PBS (final conc. 100
M) in a glass vial. -
Incubation: Maintain at 37°C with varying agitation.
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Sampling: At
hours, remove 50 L aliquots. -
Quenching: Immediately add 50
L cold Acetonitrile to halt enzymatic/chemical activity and precipitate buffer salts. -
Analysis: Inject onto RP-HPLC (C18 column). Monitor disappearance of the parent peak (RT ~ 4-5 min) and appearance of the polar hydroxy-acid (RT ~ 1-2 min).
Validation Criteria:
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The system is valid if the Internal Standard area remains constant (<2% RSD).
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Acceptable stability for drug discovery: <10% degradation over 4 hours.
Protocol B: Solubility Profiling (Thermodynamic)
Objective: Determine equilibrium solubility in pH 7.4 buffer.
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Add excess solid BZO-Spiro to 1 mL of PBS (pH 7.4).
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Shake at room temperature for 24 hours.
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Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
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Analyze the supernatant via UV-Vis or HPLC against a standard curve.
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Note: If solubility is <10
M, consider formulation with 10% HP- -CD (cyclodextrin) to stabilize the hydrophobic benzyl moiety.
References
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PubChem Compound Summary. 2-Oxa-7-azaspiro[4.4]nonan-1-one (Core Structure). National Center for Biotechnology Information. [Link]
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Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry.[1][2] Chemical Reviews. (Contextual grounding on spiro-lactone utility). [Link]
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Burkhard, J. A., et al. (2010). Escaping Flatland: Saturated Bioisosteres of Benzene. Journal of Medicinal Chemistry.[1][2] (Theoretical basis for
importance). [Link]
